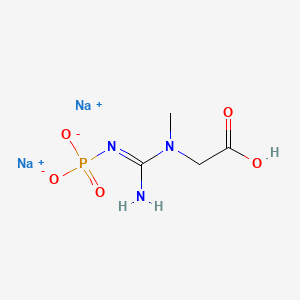

Creatine phosphate disodium salt

Descripción general

Descripción

La fosfocreatina disódica, también conocida como creatina fosfato disódica, es una forma fosforilada de creatina. Se encuentra principalmente en los músculos esqueléticos de los vertebrados, donde actúa como un amortiguador de energía de acción rápida para las acciones de las células musculares, como las contracciones. Este compuesto juega un papel crucial en la regeneración del trifosfato de adenosina (ATP) a partir del difosfato de adenosina (ADP) durante la contracción muscular .

Aplicaciones Científicas De Investigación

La fosfocreatina disódica tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como sustrato para la determinación de la actividad de la creatina cinasa.

Biología: Actúa como un amortiguador de energía en las células musculares y se utiliza en estudios relacionados con la fisiología muscular y la bioenergética.

Medicina: La fosfocreatina disódica se utiliza en la cirugía cardíaca como un agente cardioprotector. .

Industria: Se utiliza en la formulación de suplementos dietéticos destinados a mejorar el rendimiento deportivo al aumentar la fuerza muscular y la energía

Mecanismo De Acción

La fosfocreatina disódica ejerce sus efectos al servir como un amortiguador de energía temporal. Regenera el ATP transfiriendo un grupo fosfato de alta energía de sí mismo al ADP, lo que da como resultado la formación de ATP y creatina. Este proceso está catalizado por la enzima creatina cinasa. El ATP regenerado está entonces disponible para las contracciones musculares y otros procesos celulares que requieren energía .

Compuestos similares:

Creatina: La forma no fosforilada de la fosfocreatina.

Trifosfato de adenosina (ATP): El principal portador de energía en las células.

Difosfato de adenosina (ADP): El producto de la desfosforilación del ATP, que puede ser refosforilado para formar ATP.

Comparación: La fosfocreatina disódica es única en su capacidad de regenerar rápidamente el ATP a partir del ADP, proporcionando una fuente inmediata de energía para las contracciones musculares. A diferencia de la creatina, que requiere fosforilación para activarse, la fosfocreatina disódica ya está fosforilada y puede participar directamente en reacciones de transferencia de energía. En comparación con el ATP, la fosfocreatina sirve como un depósito de energía más estable que se puede movilizar rápidamente durante períodos de alta demanda energética .

Safety and Hazards

Direcciones Futuras

Creatine Phosphate Disodium Salt is used in diagnostic tests for the determination of creatine kinase, according to the recommendations of the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) . The newly discovered hydrate form H3 has superior physicochemical properties than the marketed forms and is worthy of further development .

Análisis Bioquímico

Biochemical Properties

Creatine phosphate disodium salt is involved in biochemical reactions primarily through its role in the phosphocreatine system. This system is essential for the rapid regeneration of ATP, the primary energy currency of the cell. The compound interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from this compound to ADP, forming ATP and creatine. This reaction is reversible, allowing for the storage and release of energy as needed .

In addition to creatine kinase, this compound interacts with various proteins and biomolecules involved in energy metabolism. For example, it is known to interact with mitochondrial creatine kinase, which facilitates the transfer of high-energy phosphate groups within the mitochondria, thereby supporting oxidative phosphorylation and ATP production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In muscle cells, it enhances energy availability, thereby improving muscle strength, power, and endurance. This compound also influences cell signaling pathways, particularly those involved in energy metabolism and stress responses .

In cardiomyocytes, this compound has been shown to protect against doxorubicin-induced cardiotoxicity by increasing the expression of calumenin, a protein that helps mitigate endoplasmic reticulum stress and apoptosis . This protective effect highlights the compound’s role in maintaining cellular homeostasis and preventing cell death under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the reversible transfer of a phosphate group to ADP, catalyzed by creatine kinase, to regenerate ATP. This process is crucial for maintaining ATP levels during periods of high energy demand .

Additionally, this compound influences gene expression and protein synthesis. It has been shown to modulate the expression of genes involved in energy metabolism, stress responses, and cell survival. For example, it can down-regulate the expression of C/EBP homologous protein, a key effector of endoplasmic reticulum stress-induced apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at -20°C and can maintain its activity for several months under these conditions . Its stability may decrease at higher temperatures or in the presence of moisture, leading to degradation and reduced efficacy.

Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged supplementation has been associated with improved muscle performance and reduced fatigue in various in vitro and in vivo models . These effects are likely due to the compound’s ability to maintain ATP levels and support energy metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance muscle strength, power, and endurance without causing significant adverse effects . At high doses, there may be a risk of toxicity or adverse effects, such as gastrointestinal discomfort or renal stress .

Threshold effects have been observed, where a minimum effective dose is required to achieve the desired benefits. Beyond this threshold, increasing the dosage may not result in proportional improvements and could potentially lead to negative outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. The compound participates in the phosphocreatine shuttle, a system that mediates the transfer of high-energy phosphate groups between ATP and this compound . This shuttle is essential for maintaining ATP levels in tissues with high energy demands, such as muscles and the brain.

The enzyme creatine kinase plays a central role in this process by catalyzing the reversible transfer of phosphate groups. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Once inside the cell, this compound can localize to specific subcellular compartments, such as the mitochondria, where it supports ATP production and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in close association with mitochondria, where it participates in the phosphocreatine shuttle to support oxidative phosphorylation and ATP production . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell.

In addition to mitochondria, this compound can localize to other subcellular structures, such as the sarcoplasmic reticulum in muscle cells, where it helps regulate calcium homeostasis and muscle contraction . The precise localization of this compound is essential for its role in maintaining cellular energy balance and supporting various cellular functions.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la fosfocreatina disódica implica la reacción de la creatina con oxicloruro de fósforo en presencia de agua. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para asegurar la conversión completa. El producto se purifica luego mediante cristalización .

Métodos de producción industrial: En entornos industriales, la producción de fosfocreatina disódica sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. Los pasos de purificación pueden incluir múltiples cristalizaciones y filtraciones para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: La fosfocreatina disódica experimenta varios tipos de reacciones químicas, entre ellas:

Hidrólisis: En soluciones acuosas, la fosfocreatina disódica puede hidrolizarse para formar creatina y fosfato inorgánico.

Fosforilación: Puede transferir su grupo fosfato al ADP para formar ATP y creatina.

Reactivos y condiciones comunes:

Hidrólisis: El agua es el principal reactivo y la reacción se produce bajo condiciones fisiológicas.

Fosforilación: La enzima creatina cinasa cataliza la transferencia del grupo fosfato de la fosfocreatina al ADP

Principales productos formados:

Hidrólisis: Creatina y fosfato inorgánico.

Fosforilación: ATP y creatina

Comparación Con Compuestos Similares

Creatine: The non-phosphorylated form of phosphocreatine.

Adenosine triphosphate (ATP): The primary energy carrier in cells.

Adenosine diphosphate (ADP): The product of ATP dephosphorylation, which can be rephosphorylated to form ATP.

Comparison: Phosphocreatine disodium salt is unique in its ability to rapidly regenerate ATP from ADP, providing an immediate energy source for muscle contractions. Unlike creatine, which requires phosphorylation to become active, phosphocreatine disodium salt is already phosphorylated and can directly participate in energy transfer reactions. Compared to ATP, phosphocreatine serves as a more stable energy reservoir that can be quickly mobilized during periods of high energy demand .

Propiedades

Número CAS |

922-32-7 |

|---|---|

Fórmula molecular |

C4H11N3NaO6P |

Peso molecular |

251.11 g/mol |

Nombre IUPAC |

sodium;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetate;hydrate |

InChI |

InChI=1S/C4H10N3O5P.Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;1H2/q;+1;/p-1 |

Clave InChI |

DUXMAYWIASUPMV-UHFFFAOYSA-M |

SMILES isomérico |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.[Na+] |

SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[Na+].[Na+] |

SMILES canónico |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.[Na+] |

Números CAS relacionados |

67-07-2 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

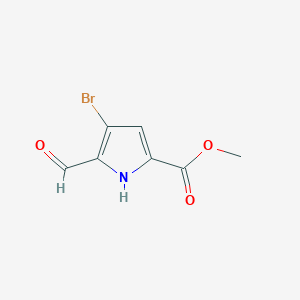

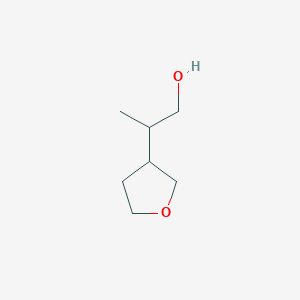

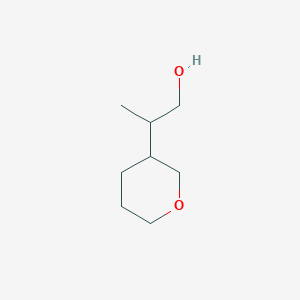

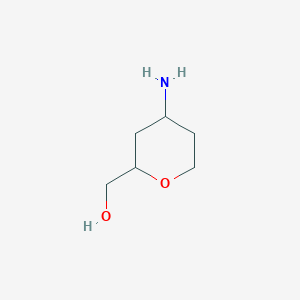

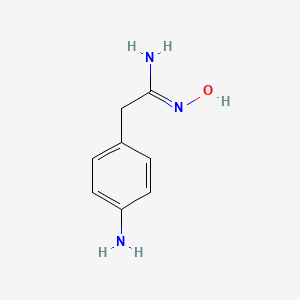

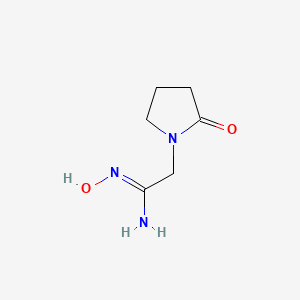

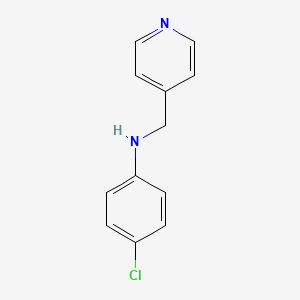

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)

![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)